molecular formula C15H21FN2O B4959337 N-cyclooctyl-N'-(3-fluorophenyl)urea

N-cyclooctyl-N'-(3-fluorophenyl)urea

Cat. No. B4959337
M. Wt: 264.34 g/mol
InChI Key: KQBMETCMIIYQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-N'-(3-fluorophenyl)urea (C8FPU) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. C8FPU is a urea derivative that has been synthesized for its anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as a selective inhibitor of transient receptor potential vanilloid 1 (TRPV1) channels.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N'-(3-fluorophenyl)urea involves its interaction with TRPV1 channels. TRPV1 channels are expressed in sensory neurons and play a key role in the transmission of pain signals. N-cyclooctyl-N'-(3-fluorophenyl)urea has been shown to selectively inhibit TRPV1 channels by binding to a specific site on the channel. This results in the reduction of pain signals transmitted to the brain, leading to analgesic effects.
Biochemical and Physiological Effects:
N-cyclooctyl-N'-(3-fluorophenyl)urea has been shown to have potent anti-inflammatory effects in animal models of arthritis and colitis. The compound has also been demonstrated to have analgesic effects in various pain models. In addition, N-cyclooctyl-N'-(3-fluorophenyl)urea has been shown to have no significant effects on body weight, food intake, or motor coordination, indicating that the compound is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-N'-(3-fluorophenyl)urea is its selectivity for TRPV1 channels. This makes it a potential candidate for the development of novel analgesic drugs with fewer side effects than currently available treatments. However, one limitation of N-cyclooctyl-N'-(3-fluorophenyl)urea is its relatively low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for research on N-cyclooctyl-N'-(3-fluorophenyl)urea. One area of interest is the development of novel analgesic drugs based on the compound's selective inhibition of TRPV1 channels. Another area of interest is the investigation of N-cyclooctyl-N'-(3-fluorophenyl)urea's anti-inflammatory effects in other disease models, such as multiple sclerosis and inflammatory bowel disease. Finally, further research is needed to optimize the synthesis and formulation of N-cyclooctyl-N'-(3-fluorophenyl)urea for in vivo use.

Synthesis Methods

N-cyclooctyl-N'-(3-fluorophenyl)urea is synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with cyclooctanone to form 3-(cyclooctylamino)fluorobenzene. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently treated with cyclooctylamine to yield N-cyclooctyl-N'-(3-fluorophenyl)urea. The purity and yield of N-cyclooctyl-N'-(3-fluorophenyl)urea can be improved through recrystallization and column chromatography.

Scientific Research Applications

N-cyclooctyl-N'-(3-fluorophenyl)urea has been studied for its potential use in treating various inflammatory and neuropathic pain conditions. The compound has been shown to have potent anti-inflammatory effects in animal models of arthritis and colitis. In addition, N-cyclooctyl-N'-(3-fluorophenyl)urea has been demonstrated to be a selective inhibitor of TRPV1 channels, which are involved in the transmission of pain signals. This makes N-cyclooctyl-N'-(3-fluorophenyl)urea a potential candidate for the development of novel analgesic drugs.

properties

IUPAC Name

1-cyclooctyl-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c16-12-7-6-10-14(11-12)18-15(19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBMETCMIIYQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclooctyl-3-(3-fluorophenyl)urea

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